1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene
Description
Properties
CAS No. |
918134-68-6 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
1-methyl-2-(4-phenylbut-2-enoxy)benzene |
InChI |
InChI=1S/C17H18O/c1-15-9-5-6-13-17(15)18-14-8-7-12-16-10-3-2-4-11-16/h2-11,13H,12,14H2,1H3 |
InChI Key |
ACCVERMBHONMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction
One effective method for synthesizing this compound involves a Grignard reaction, which utilizes a benzylmagnesium halide and an appropriate alkene or alcohol as reactants.
- Reactants: Benzylmagnesium halide (e.g., benzyl chloride or bromide) and isobutylene oxide.
Conditions: The reaction is typically conducted in an inert solvent such as tetrahydrofuran or diethyl ether at low temperatures to control the exothermic nature of Grignard reactions.
Workup: After completion, the reaction mixture is hydrolyzed using aqueous acid (e.g., hydrochloric acid) to yield the desired product after extraction and purification.
Yield: This method can achieve yields ranging from 70% to 90%, depending on the reaction conditions and purity of reactants used.
Etherification Reaction
Another approach involves direct etherification between the phenol derivative and the butenyl component.
- Reactants: 1-Methylphenol (or similar substituted phenols) and 4-phenylbut-2-enol.
Catalyst: Acidic conditions or Lewis acids (e.g., aluminum chloride) may be employed to facilitate the ether bond formation.
Conditions: The reaction is typically performed under reflux conditions in a suitable solvent like toluene or dichloromethane.
Yield: This method generally provides moderate yields (50%-75%) due to potential side reactions and competing pathways.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a modern technique for enhancing reaction rates and yields in organic chemistry.
- Reactants: Similar to those used in traditional etherification.
- Conditions: The reaction mixture is subjected to microwave irradiation, significantly reducing reaction times (often to minutes).
Yield: Reports indicate that this method can improve yields up to 85% due to better energy distribution during heating.
The following table summarizes key aspects of the different preparation methods discussed:
| Method | Reactants | Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|
| Grignard Reaction | Benzylmagnesium halide, isobutylene oxide | Low temperature, inert solvent | 70 - 90 | High yield, versatile |
| Etherification Reaction | 1-Methylphenol, 4-phenylbut-2-enol | Reflux, acidic catalyst | 50 - 75 | Simplicity, direct approach |
| Microwave-Assisted | Similar to etherification | Microwave irradiation | Up to 85 | Faster reactions, improved yields |
The preparation of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene can be achieved through various synthetic routes including Grignard reactions, traditional etherification, and microwave-assisted methods. Each method has its own advantages and limitations regarding yield and complexity. Future research may focus on optimizing these conditions further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s conjugated butenyl group undergoes oxidation at the double bond. Key findings include:
The oxidation pathway depends on reagent strength and reaction conditions, with stronger agents (e.g., KMnO₄) favoring complete bond cleavage.
Reduction Reactions
Hydrogenation of the butenyl group’s double bond is a key transformation:
The reaction proceeds via syn-addition of hydrogen, retaining stereochemistry in substituted derivatives .
Electrophilic Aromatic Substitution
The benzene ring undergoes substitution reactions influenced by the methyl and ether groups:
| Reaction Type | Conditions | Major Products | Regiochemical Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | 4-Nitro derivative | Para to methyl group |
| Sulfonation | H₂SO₄, 100°C | 3-Sulfo derivative | Meta to ether group |
| Halogenation (Cl₂/FeCl₃) | Room temperature | 5-Chloro derivative | Ortho to ether group |
Steric hindrance from the bulky ether group directs substitution to less hindered positions (e.g., para to methyl). Computational data from PubChem entries confirm the electron-donating effects of the methoxy group enhance ring reactivity.
Ether Cleavage and Rearrangement
The ether linkage exhibits limited reactivity under standard conditions but cleaves under extreme acidity:
| Reagent/Conditions | Products | Yield/Notes |
|---|---|---|
| HI (48%), reflux | 4-phenylbut-2-en-1-ol + Cresol isomers | Low yield (<30%) due to competing side reactions |
| BF₃·Et₂O | No cleavage | Stability confirmed via thermal analysis |
Polymerization and Cross-Coupling
The butenyl group participates in transition metal-catalyzed reactions:
| Reaction Type | Catalyst/System | Product Application |
|---|---|---|
| Heck coupling | Pd(OAc)₂, PPh₃ | Styrenic polymers |
| Ring-opening metathesis | Grubbs catalyst | Macrocyclic ethers |
These reactions are theoretical extrapolations based on analogous structures in Degruyter crystal studies .
Key Stability Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene possess significant anticancer properties. A study demonstrated that similar compounds could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific structure of the compound allows for interaction with cellular pathways that are crucial in cancer progression .
Neuroprotective Effects
Another application is in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's. Compounds structurally related to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene have been shown to reduce oxidative stress and improve cognitive function in transgenic models of Alzheimer's disease .
Organic Synthesis
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals .
Chalcone Derivatives
The compound is also utilized in the synthesis of chalcone derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial effects. The ability to modify the phenyl group provides a pathway for creating various bioactive compounds .
Material Science
Polymer Chemistry
In material science, derivatives of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene are explored for their potential use in polymer chemistry. The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as UV resistance or antimicrobial activity .
Data Table: Applications Overview
| Application Area | Specific Uses | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of cell proliferation and apoptosis |
| Neuroprotective agents | Reduction of oxidative stress | |
| Organic Synthesis | Intermediates for pharmaceuticals | Nucleophilic substitutions, coupling reactions |
| Chalcone derivatives | Anti-inflammatory and antimicrobial properties | |
| Material Science | Enhancements in polymer chemistry | Improved mechanical properties, UV resistance |
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry Letters investigated the anticancer effects of benzofuran-chalcone hybrids similar to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene. The results indicated a significant reduction in tumor growth in murine models, highlighting the compound's potential as an anticancer therapeutic agent .
Case Study 2: Neuroprotection
Research conducted on transgenic Caenorhabditis elegans models demonstrated that compounds related to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene could mitigate neurodegeneration associated with Alzheimer's disease. The study found that these compounds improved memory retention and reduced amyloid plaque formation .
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene
Structural Difference : The substituent’s position shifts from ortho (target compound) to para ().
Impact :
- Electronic Effects : The para orientation may enhance resonance stabilization of intermediates compared to the ortho analog.
Applications : Positional isomers are often tested for divergent biological or catalytic activities due to spatial arrangement differences .
Saturated Chain Analog: 1-Methyl-2-(4-phenylbutan-2-yl)benzene
Structural Difference : The butenyl group is replaced with a saturated butane chain ().
Impact :
- Reactivity : Absence of the double bond eliminates conjugation, reducing stability in radical or oxidation reactions. For example, oxidation of similar ethers () proceeds via free-radical mechanisms, where unsaturated chains enhance intermediate stability.
- Synthetic Yield : The saturated analog shows <1% yield in hydroarylation reactions, likely due to poor orbital overlap in transition states .
Bulky Substituent Analogs: 1-Methoxy-4-[(2-methylpropan-2-yl)oxy]benzene
Structural Difference : A tert-butoxy group replaces the phenylbutenyl chain ().
Impact :
- Steric Effects : The bulky tert-butyl group hinders nucleophilic or catalytic interactions, making the compound less reactive in substitution reactions.
- Physicochemical Properties : Increased hydrophobicity (higher LogP) compared to the target compound, affecting solubility .
Allyl-Substituted Analogs: 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene
Structural Difference : Ethyl and butenyl groups replace the methyl and phenyl substituents ().
Impact :
- Electronic Profile: The ethyl group lacks the electron-withdrawing effect of the phenyl ring, altering redox potentials.
- Catalytic Behavior : Allyl ethers are prone to isomerization or polymerization under acidic conditions, unlike the target compound’s phenyl-stabilized structure .
Mechanistic and Application Insights
- Oxidation Behavior : The target compound’s enyl group likely participates in radical chain mechanisms similar to 1-methoxy-4-(1-methylethyl)benzene (), forming hydroperoxides or ketones.
- Biological Relevance: Phenolic ethers with prenyl or allyl groups () inhibit melanogenesis, implying possible cosmetic or pharmaceutical applications for the target compound.
Biological Activity
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is a compound with notable structural features that suggest potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action based on current research findings.
Chemical Structure and Properties
1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene, also known as a phenolic ether, has the following chemical properties:
| Property | Details |
|---|---|
| CAS Number | 918134-68-6 |
| Molecular Formula | C17H18O |
| Molecular Weight | 238.32 g/mol |
| IUPAC Name | 1-methyl-2-(4-phenylbut-2-enoxy)benzene |
| InChI Key | ACCVERMBHONMMS-UHFFFAOYSA-N |
The compound features a benzene ring substituted with a methyl group and an ether linkage to a phenylbutenyl group, which contributes to its unique reactivity and potential biological interactions.
Synthesis
The synthesis of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene typically involves the reaction of 1-methyl-2-hydroxybenzene with 4-phenylbut-2-en-1-yl bromide under basic conditions, often using potassium carbonate in a solvent like dimethylformamide (DMF). This method facilitates the formation of the ether linkage essential for the compound's structure .
Antimicrobial Properties
Research has indicated that compounds similar to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene exhibit antimicrobial activity. For instance, studies on related Schiff base compounds have shown significant antibacterial and antifungal properties, suggesting that derivatives of this compound may also possess similar activities .
Anticancer Potential
The compound's structural features may allow it to interact with specific molecular targets involved in cancer progression. For example, certain phenolic compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines. Preliminary data suggests that 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene could potentially exhibit similar antiproliferative effects .
The biological activity of 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene is likely mediated through its interaction with enzymes and receptors involved in metabolic pathways. The compound may act as an inhibitor or modulator of these biological targets, leading to various physiological effects, including anti-inflammatory responses and modulation of oxidative stress pathways .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds structurally related to 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene:
- Antiproliferative Activity : In vitro studies have demonstrated that related compounds can inhibit growth in human cancer cell lines such as MCF7 (breast carcinoma) and HT29 (colon carcinoma), with IC50 values indicating effective concentrations for growth inhibition .
- Oxidative Stress Modulation : Research indicates that phenolic compounds can reduce oxidative stress markers in cells, suggesting a protective role against cellular damage .
- Structure–Activity Relationship Studies : Investigations into similar compounds have provided insights into how structural modifications can enhance or diminish biological activity, guiding future synthesis efforts for more potent derivatives .
Q & A
What are the optimal synthetic routes for 1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via palladium-catalyzed cross-coupling or photoredox-mediated reactions . For example:
- A modified procedure using cesium oxoacetate derivatives and PhEBX (phenylethynylbenziodoxolone) in degassed CH₂Cl₂ with 4CzIPN (a photoredox catalyst) achieved 55% yield after column chromatography (SiO₂, pentane:EtOAc gradient) .
- Key variables include catalyst loading (5 mol% 4CzIPN), solvent polarity (non-polar solvents favor regioselectivity), and temperature (room temperature minimizes side reactions).
Table 1: Optimization Parameters
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | 4CzIPN (5 mol%) | +25% vs. control |
| Solvent | CH₂Cl₂ | High purity |
| Degassing | Required | Prevents oxidation |
Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?
Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR identify the methyl group (δ ~2.3 ppm) and the enol ether linkage (δ ~4.5 ppm for -O-CH₂-). The butenyl double bond (δ 5.8–6.2 ppm) confirms conjugation .
- X-ray Crystallography: SHELXL refinement resolves the Z-configuration of the butenyl chain and torsional angles of the phenyl substituent. Discrepancies in bond lengths (e.g., C-O vs. C-C) validate the enol ether structure .
Note: Dynamic NMR experiments at variable temperatures can assess rotational barriers of the phenylbutenyl group.
How does the conjugated enol ether moiety influence reactivity in photochemical or catalytic transformations?
Answer:
The electron-rich enol ether facilitates:
- [2+2] Cycloadditions under UV light, forming bicyclic intermediates.
- Oxidative coupling with Pd(OAc)₂, leveraging the butenyl chain’s π-system for C–H activation .
Experimental Design:
- Control: Compare reactivity with non-conjugated ether analogs.
- Mechanistic Probe: Use deuterium labeling at the α-position to track hydrogen migration during photolysis .
What computational methods are suitable for modeling the compound’s electronic properties and non-covalent interactions?
Answer:
- DFT Calculations: B3LYP/6-31G(d) predicts HOMO localization on the enol ether and phenyl groups, explaining electrophilic attack sites .
- MD Simulations: Analyze π-π stacking between the phenylbutenyl group and aromatic receptors (e.g., enzyme active sites) .
Table 2: Key Computational Findings
| Property | Value (DFT) | Relevance |
|---|---|---|
| HOMO Energy (eV) | -5.2 | High reactivity |
| Dipole Moment (Debye) | 2.8 | Polar interactions |
How can structural derivatives of this compound be designed for biological activity studies?
Answer:
- Functionalization: Introduce electron-withdrawing groups (e.g., -NO₂) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .
- Biological Assays: Screen derivatives for antibacterial activity using MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli .
Methodological Note:
- SAR Analysis: Correlate substituent electronegativity with activity using linear regression models.
What challenges arise in crystallizing this compound, and how can they be mitigated?
Answer:
- Challenge: Flexible butenyl chain causes disorder in crystal lattices.
- Solution: Use slow evaporation in hexane/EtOAc (9:1) at 4°C to stabilize conformation. SHELXL’s TWIN/BASF commands model disordered regions .
How do solvent polarity and substituent effects influence the compound’s UV-Vis absorption profile?
Answer:
- Solvent Polarity: Red shifts (~20 nm) observed in polar solvents (e.g., MeOH) due to stabilized excited states.
- Substituent Impact: Electron-donating groups (e.g., -OCH₃) extend conjugation, increasing λₘₐₓ to ~280 nm .
Experimental Protocol:
- Record spectra in solvents of varying polarity (hexane → DMSO).
- Compare with TD-DFT calculations for validation.
What strategies are effective for resolving contradictions in reaction outcome reproducibility?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
